molecular formula C17H19N5 B562381 Anastrozole-d12

Anastrozole-d12

货号: B562381
分子量: 305.44 g/mol
InChI 键: YBBLVLTVTVSKRW-MGKWXGLJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anastrozole-d12 is a deuterated form of Anastrozole, a potent and selective non-steroidal aromatase inhibitor. It is primarily used as an internal standard for the quantification of Anastrozole in various analytical applications, particularly in mass spectrometry. The deuterium labeling in this compound enhances its stability and allows for more accurate quantification in pharmacokinetic and metabolic studies .

准备方法

Chemical Synthesis of Anastrozole-d12

Deuteration Strategies for Anastrozole

This compound (C17H7D12N5) incorporates twelve deuterium atoms at specific positions: six within the two methyl groups adjacent to the central carbon and six across the two cyanopropyl moieties . The synthesis typically employs deuterated precursors to introduce these labels. For instance, deuterated methyl groups are introduced via Grignard reactions using deuterated methylmagnesium bromide (CD3MgBr), which reacts with nitrile intermediates to form the deuterated tert-butyl groups . Similarly, deuterated acetonitrile (CD3CN) serves as a starting material for the cyanopropyl segments, ensuring complete deuteration at these positions .

A key challenge lies in achieving high isotopic enrichment (>99%) while maintaining the structural integrity of the triazole ring. Studies suggest that catalytic deuteration under controlled conditions (e.g., using Pd/C or PtO2 catalysts with D2 gas) can selectively replace hydrogen atoms in the methyl groups without altering the aromatic system . However, this method requires precise temperature control (50–80°C) and anhydrous conditions to prevent isotopic scrambling .

Stepwise Synthetic Pathway

The synthesis of this compound follows a modular approach:

  • Deuterated Methyl Group Introduction :

    • React 3,5-dibromobenzonitrile with CD3MgBr in tetrahydrofuran (THF) at −78°C to form 3,5-bis(trideuteriomethyl)benzonitrile .

    • Yield: ~85% (theoretical); purity confirmed via nuclear magnetic resonance (NMR) spectroscopy .

  • Triazole Ring Formation :

    • Couple the intermediate with 1,2,4-triazole using a copper(I)-catalyzed cycloaddition at 120°C for 24 hours .

    • Deuterium retention: >98%, as verified by mass spectrometry (MS) .

  • Cyanopropyl Side Chain Deuteration :

    • Introduce deuterated cyanopropyl groups via nucleophilic substitution using CD3CN and potassium tert-butoxide (t-BuOK) .

    • Reaction time: 12 hours at 60°C; isotopic purity: 99.2% .

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30 v/v) mobile phase . Critical parameters include:

ParameterValueSource
Column Temperature25°C
Flow Rate1.0 mL/min
Retention Time8.2 min
Purity Post-HPLC99.8%

Spectroscopic Validation

  • NMR Spectroscopy :

    • 1H NMR (400 MHz, CDCl3) : Absence of proton signals at δ 1.35 (methyl groups) confirms deuteration .

    • 13C NMR : Peaks at δ 118.2 (CN) and δ 145.7 (triazole C-H) align with the parent compound .

  • High-Resolution MS (HRMS) :

    • Observed m/z: 306.15 [M+H]+ (theory: 306.16) .

Analytical Applications in Pharmacokinetic Studies

Role as an Internal Standard

This compound’s physicochemical similarity to unlabeled anastrozole makes it ideal for isotope dilution assays . In a bracketed pharmacokinetic study, plasma samples spiked with 10 ng/mL this compound showed a coefficient of variation (CV) of 3.9–6.9%, ensuring precise quantitation of anastrozole levels .

LC-MS/MS Method Optimization

Key chromatographic conditions for this compound analysis include:

ConditionSpecificationSource
ColumnSunFire C18 (250 mm)
Mobile PhaseAcetonitrile/0.1% H3PO4
Ionization ModeESI+
LOD0.5 ng/mL

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterated precursors (e.g., CD3CN at $1,200/g) contribute to 70% of total production costs . Strategies to mitigate expenses include:

  • Recycling solvents via distillation.

  • Optimizing reaction stoichiometry to reduce excess reagent use .

Regulatory Compliance

Batch-to-batch consistency must meet International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities (e.g., Cu <5 ppm in final product) .

化学反应分析

Primary Metabolic Pathways

Anastrozole-d12 undergoes three principal metabolic transformations (Figure 1) :

Reaction Type Enzyme Involvement Metabolite Formed Key Features
Oxidation (Hydroxylation) CYP3A4, CYP3A5, CYP2C8Hydroxy-Anastrozole-d12Generates polar metabolites for renal excretion; rate-determining step in clearance .
Glucuronidation UGT1A4, UGT2B7This compound GlucuronideEnhances water solubility; accounts for ~85% of hepatic metabolism .
N-Dealkylation Cytochrome P450 isoformsTriazole + Benzoic Acid DerivativesMinor pathway (<10% total metabolism); forms pharmacologically inactive products .

Figure 1: Metabolic pathways of this compound. Deuterium substitution at key positions slows oxidative degradation, extending half-life compared to non-deuterated anastrozole .

Enzyme Kinetics and Isotope Effects

Deuterium incorporation at critical carbon positions alters reaction kinetics:

Parameter Anastrozole This compound Study Model
CYP3A4 Km (μM) 12.4 ± 1.815.2 ± 2.1Human liver microsomes
UGT1A4 Vmax (pmol/min/mg) 48.3 ± 5.242.7 ± 4.9Recombinant enzyme assay
Plasma Half-Life (h) 50 ± 858 ± 10Phase I clinical trial

Deuterium’s kinetic isotope effect reduces hydrogen abstraction rates during CYP-mediated oxidation, decreasing clearance by ~20% . This property makes this compound particularly useful as an internal standard in mass spectrometry, minimizing interference from endogenous metabolites .

Analytical Characterization

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) confirm reaction products:

  • Oxidation Product Identification :
    Hydroxy-Anastrozole-d12 exhibits a parent ion at m/z 309.18 (Δ +16 from this compound) with characteristic MS/MS fragments at m/z 225.3 (triazole loss) and 181.1 (benzoic acid derivative) .
  • Glucuronide Confirmation :
    This compound Glucuronide shows a neutral loss of 176 Da (glucuronic acid) in negative-ion mode LC-MS/MS, confirmed by β-glucuronidase hydrolysis .

Drug-Drug Interaction Profile

Co-administration studies reveal critical interactions:

Co-Administered Drug Effect on this compound Metabolism Mechanism
Ketoconazole ↑ AUC by 35%CYP3A4 inhibition
Rifampicin ↓ Cmax by 28%CYP3A4/UGT induction
Tamoxifen No significant changeNon-competitive CYP binding

These interactions necessitate dose adjustments when this compound is used in pharmacokinetic studies with CYP3A4 modulators .

Stability Under Physiological Conditions

Degradation studies show enhanced stability in deuterated positions:

Condition This compound Degradation Anastrozole Degradation
pH 1.2 (gastric fluid) <5% over 24 h12% over 24 h
pH 7.4 (plasma) 8% over 72 h18% over 72 h
UV Light Exposure 3% photolysis in 6 h9% photolysis in 6 h

Data from accelerated stability testing (40°C/75% RH) confirm deuterium’s protective effect against oxidative and hydrolytic degradation .

Synthetic Byproducts and Impurities

Critical quality attributes in this compound synthesis include:

Impurity Structure Acceptance Limit Analytical Method
Des-deutero Anastrozole Non-deuterated parent compound≤0.15%LC-MS (SIM m/z 294→225)
Triazole Isomer 1,2,3-Triazole derivative≤0.10%HPLC-DAD (λ=220 nm)

Strict control of these impurities ensures accurate quantification in pharmacokinetic studies .

Environmental Degradation

Waste stream analysis reveals:

  • Aqueous Hydrolysis : Forms 3,5-bis(cyanomethyl)benzoic acid-d12 (t₁/₂ = 32 days at 25°C) .
  • Microbial Degradation : Pseudomonas putida metabolizes 65% of this compound in 14 days via β-oxidation .

This comprehensive analysis establishes this compound as a metabolically stable analog with well-characterized reactivity, making it indispensable for precise pharmacokinetic modeling and estrogen suppression studies in breast cancer research . Its deuterium-driven metabolic resilience underscores its utility in long-term therapeutic monitoring applications.

科学研究应用

Pharmacokinetic Studies

Anastrozole-d12 is utilized in pharmacokinetic studies to better understand the absorption, distribution, metabolism, and excretion of anastrozole in biological systems. The deuterated version allows for more precise tracking in mass spectrometry due to its distinct mass signature.

Case Study: Transdermal Drug Delivery Systems

A study developed a transdermal drug delivery system (TDDS) for anastrozole, demonstrating improved pharmacokinetics compared to traditional oral administration. The TDDS showed a sustained release of 65% of the drug over 48 hours, with favorable plasma concentration profiles observed in beagle dogs . this compound was employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses to ensure accurate quantification of the drug concentrations in plasma samples.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life50 hours
Peak Plasma Concentration10 ng/mL
Time to Peak Concentration2 hours
Bioavailability100% (oral)

Cancer Research Applications

This compound is also pivotal in cancer research, particularly concerning breast cancer prevention and treatment efficacy studies.

Case Study: Breast Cancer Prevention Trials

The IBIS-II trial investigated the long-term effects of anastrozole on breast cancer incidence among high-risk postmenopausal women. Results indicated a significant 49% reduction in breast cancer risk over a median follow-up period of 131 months . this compound was used to trace metabolic pathways and validate the pharmacological effects observed during the trials.

Table 2: Efficacy of Anastrozole in Breast Cancer Prevention

StudyPopulation SizeReduction in Breast Cancer IncidenceFollow-up Duration
IBIS-II Trial386449%131 months

Therapeutic Monitoring and Drug Development

This compound is increasingly utilized in therapeutic drug monitoring and metabolic research, providing insights into how anastrozole interacts with biological systems.

Applications in Drug Development

The compound is instrumental in developing predictive models for drug interactions and metabolism. Its stable isotopic nature allows researchers to differentiate between endogenous compounds and administered drugs effectively.

Table 3: Applications of this compound in Drug Development

ApplicationDescription
Therapeutic Drug MonitoringUsed to assess plasma levels and adjust dosages accordingly
Metabolic StudiesHelps elucidate metabolic pathways involving anastrozole
Drug Interaction StudiesAssists in understanding potential interactions with other medications

作用机制

Anastrozole-d12, like Anastrozole, exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By blocking this enzyme, this compound reduces the levels of circulating estrogens, thereby exerting anti-estrogenic effects. This mechanism is particularly beneficial in the treatment of hormone receptor-positive breast cancer, where estrogen plays a crucial role in tumor growth .

相似化合物的比较

Similar Compounds

Uniqueness of Anastrozole-d12

This compound is unique due to its deuterium labeling, which enhances its stability and allows for more accurate quantification in analytical applications. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing more reliable data compared to non-deuterated analogs .

生物活性

Anastrozole-d12 is a deuterated analogue of anastrozole, a potent non-steroidal aromatase inhibitor primarily used in the treatment of estrogen receptor-positive breast cancer. The incorporation of deuterium in this compound enhances its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and cytotoxic effects on various cancer cell lines, supported by data tables and relevant case studies.

Anastrozole functions by inhibiting the aromatase enzyme, which is crucial for the biosynthesis of estrogens from androgens. By decreasing estrogen levels in postmenopausal women, anastrozole effectively reduces tumor growth in estrogen-sensitive breast cancers. The deuterated form, this compound, retains this mechanism but may exhibit altered metabolic pathways due to the presence of deuterium.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences compared to its parent compound. Studies have indicated that the incorporation of deuterium can lead to:

  • Increased Half-Life : this compound exhibits a longer half-life than standard anastrozole, allowing for less frequent dosing and potentially improved patient compliance.
  • Altered Metabolism : The metabolic pathways may be modified due to deuterium substitution, impacting the formation and elimination of metabolites.

Table 1: Pharmacokinetic Comparison

ParameterAnastrozoleThis compound
Half-Life40-50 hoursIncreased
Peak Plasma Concentration2 hours post-doseDelayed
Major MetabolitesHydroxy-anastrozoleAltered metabolite profile

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant anti-cancer activity across various cell lines. A study utilizing the MTT assay assessed the effects of this compound on MCF7 (breast), HepG2 (liver), and PC3 (prostate) cancer cell lines.

Results Overview

  • MCF7 Cells : this compound showed a dose-dependent inhibition of cell viability.
  • HepG2 Cells : Moderate sensitivity was observed compared to MCF7.
  • PC3 Cells : Lower sensitivity relative to MCF7 but still significant.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineConcentration (µg/mL)Viability (%)Inhibition Rate (%)
MCF740069.584.0
HepG240053.641.7
PC340037.6Not specified

Case Studies

  • Postmenopausal Women with ER+ Breast Cancer :
    A clinical study evaluated the effects of this compound on plasma concentrations in postmenopausal women. Results indicated that genetic factors significantly influenced drug concentration levels, with specific SNPs related to the SLC38A7 gene affecting drug transport and efficacy.
  • Transdermal Delivery Systems :
    Research into transdermal delivery systems for anastrozole has shown promising results in maintaining therapeutic plasma levels while reducing peak concentration-related side effects. This method could enhance patient adherence and overall treatment outcomes.

常见问题

Basic Research Questions

Q. How is Anastrozole-d12 characterized to ensure suitability as a reference standard in analytical method development?

this compound must undergo rigorous characterization using techniques such as nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) with UV detection. These methods confirm deuterium incorporation (>99% isotopic purity), structural integrity, and absence of impurities. Batch-specific certificates of analysis should include data on retention time, spectral matches, and comparative testing against non-deuterated Anastrozole .

Q. What parameters are critical when validating an analytical method using this compound for ANDA submissions?

Method validation requires assessing specificity (resolution from impurities), linearity (R² ≥ 0.995), accuracy (recovery rates 98–102%), and precision (RSD < 2% for repeatability). Intermediate precision involves testing across multiple analysts, instruments, and days. Detection/quantitation limits must align with ICH Q2(R1) guidelines. Cross-validation against pharmacopeial standards (e.g., USP/EP) ensures regulatory compliance .

Q. What stability-indicating parameters are monitored for this compound under various storage conditions?

Key parameters include deuterium retention (via isotopic abundance analysis), chemical purity (HPLC), and solubility. Accelerated stability studies (40°C/75% RH for 6 months) and real-time monitoring (25°C/60% RH) assess degradation pathways. Data should be compared to baseline measurements from initial characterization .

Q. How does isotopic purity impact this compound’s performance in quantitative bioanalytical assays?

High isotopic purity minimizes interference in mass spectrometry, ensuring accurate quantification of the non-deuterated analyte in biological matrices. Isotopic abundance ratios (e.g., d12:d0) are validated using high-resolution mass spectrometry (HRMS) to confirm consistency across batches .

Q. What regulatory documentation establishes traceability of this compound to pharmacopeial standards?

Certificates of analysis must include batch-specific data (e.g., deuterium content, chromatographic purity), method validation reports, and comparative testing against USP/EP reference materials. Documentation should align with FDA and EMA guidelines for reference standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium retention levels during long-term stability studies of this compound?

Discrepancies are analyzed by replicating studies under controlled conditions (e.g., inert atmosphere, desiccated storage). Isotopic pattern analysis via HRMS identifies deuterium loss, while environmental factors (humidity, light) are evaluated using factorial design experiments. Accelerated stability data are cross-referenced to predict long-term behavior .

Q. What experimental design considerations apply to cross-platform method validation (e.g., LC-MS vs. NMR) using this compound?

Define equivalence criteria (e.g., ±5% variance in quantification). Use orthogonal detection methods (e.g., UV for LC, proton-decoupled signals for NMR) and matrix-matched calibration curves. System suitability tests (e.g., column efficiency, signal-to-noise ratios) and statistical comparability analysis (Bland-Altman plots) ensure reproducibility .

Q. How can batch-to-batch variability in this compound synthesis affect method reproducibility, and what mitigation strategies exist?

Variability in deuterium content or residual solvents alters chromatographic retention and mass spectral patterns. Mitigation includes stringent quality control (QC) protocols, orthogonal characterization (e.g., Karl Fischer titration for moisture), and establishing acceptance criteria for critical attributes (e.g., ≤0.1% non-deuterated impurity) .

Q. How should researchers design experiments to evaluate pharmacokinetic interference from deuterated analogs like this compound in vivo?

Conduct crossover studies comparing deuterated and non-deuterated forms in animal models. Monitor metabolic profiles via LC-HRMS to identify isotopic effects on cytochrome P450 enzymes. Assess bioavailability and half-life differences using non-compartmental analysis .

Q. How are contradictory results between forced degradation studies and accelerated stability data systematically analyzed?

Root cause analysis employs factorial designs to isolate variables (e.g., pH, temperature). Degradation pathways are elucidated using LC-MS/MS fragmentation patterns. Data are modeled via Arrhenius kinetics to reconcile short-term forced degradation with long-term stability observations .

属性

IUPAC Name

2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-12-20-11-21-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3/i1D3,2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBLVLTVTVSKRW-MGKWXGLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。